4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE
Overview
Description
4-(4-Bromophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that contains both bromophenyl and oxazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the oxazole ring imparts unique chemical and physical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
4-(4-Bromophenyl)oxazol-2-amine is a derivative of oxazole, a heterocyclic compound that has been studied for its various biological activities Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Oxazole derivatives have been known to interact with their targets, leading to changes that result in their antimicrobial and anticancer activities . The interaction usually involves the inhibition of certain enzymes or proteins, disrupting the normal functioning of the target cells .
Biochemical Pathways
It is known that oxazole derivatives can affect various pathways, leading to their observed biological effects . For instance, they may block the biosynthesis of certain bacterial lipids, leading to their antimicrobial activity .
Pharmacokinetics
A study on similar compounds revealed promising adme properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Result of Action
Similar compounds have shown significant antimicrobial activity against various bacterial and fungal species, and anticancer activity against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)oxazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-(4-Bromophenyl)oxazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 4-(4-Bromophenyl)oxazol-2-amine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-(4-Bromophenyl)oxazol-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromophenyl)oxazol-2-amine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)oxazol-2-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenyl)oxazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels. These findings are crucial for determining the safe and effective use of 4-(4-Bromophenyl)oxazol-2-amine in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with an amine derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxazole ring.
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the oxazole ring.
4-Bromobenzophenone: Another bromophenyl derivative with different functional groups.
Uniqueness
4-(4-Bromophenyl)-1,3-oxazol-2-amine stands out due to its unique combination of the bromophenyl and oxazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,3-oxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTSSIRJJMSYHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79221-16-2 | |
Record name | 4-(4-bromophenyl)-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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